N-[1-(2-phenylethyl)piperidin-4-yl]morpholin-4-amine
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Overview
Description
N-[1-(2-phenylethyl)piperidin-4-yl]morpholin-4-amine is a synthetic compound that belongs to the class of piperidine derivatives This compound is structurally related to fentanyl, a potent synthetic opioid
Preparation Methods
The synthesis of N-[1-(2-phenylethyl)piperidin-4-yl]morpholin-4-amine involves several steps. One common method includes the reaction of 1-(2-phenylethyl)piperidin-4-one with morpholine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature and pressure conditions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
N-[1-(2-phenylethyl)piperidin-4-yl]morpholin-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[1-(2-phenylethyl)piperidin-4-yl]morpholin-4-amine involves its interaction with opioid receptors in the brain and spinal cord. It binds to the mu-opioid receptor, leading to the inhibition of neurotransmitter release and the modulation of pain signals. This results in analgesic effects similar to those of fentanyl .
Comparison with Similar Compounds
N-[1-(2-phenylethyl)piperidin-4-yl]morpholin-4-amine is structurally similar to other fentanyl analogs, such as:
Fentanyl: A potent synthetic opioid used for pain management and anesthesia.
Acetylfentanyl: An analog with similar analgesic properties but higher potency.
Furanylfentanyl: A derivative with a furan ring, known for its high potency and risk of overdose.
The uniqueness of this compound lies in its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other fentanyl analogs .
Properties
IUPAC Name |
N-[1-(2-phenylethyl)piperidin-4-yl]morpholin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-2-4-16(5-3-1)6-9-19-10-7-17(8-11-19)18-20-12-14-21-15-13-20/h1-5,17-18H,6-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYQFQYQEVHEMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NN2CCOCC2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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